N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a thioether-linked 3,4-dichlorophenylaminoacetamide group and a 3,5-dimethoxybenzamide substituent. The presence of electron-withdrawing chlorine atoms and methoxy groups may influence its solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O4S2/c1-28-12-5-10(6-13(8-12)29-2)17(27)23-18-24-25-19(31-18)30-9-16(26)22-11-3-4-14(20)15(21)7-11/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJMGYIHWYUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dichlorophenyl group and the dimethoxybenzamide moiety contributes to its lipophilicity and potential interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis. This selective inhibition is crucial for targeting cancer cells, which rely heavily on rapid DNA replication .
- In Vitro Studies : In vitro assays demonstrated that compounds similar to N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate significant potency compared to standard chemotherapeutics like 5-Fluorouracil .
- Case Study : A study involving the synthesis of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed enhanced antitumor activity when combined with piperazine or piperidine rings. These modifications improved lipophilicity and facilitated better cellular uptake .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Broad-Spectrum Activity : Thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32.6 μg/mL to 62.5 μg/mL .
- Specific Findings : A derivative containing a phenyl moiety exhibited significant antibacterial properties with zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
Pharmacological Profiles
The pharmacological profiles of thiadiazole derivatives suggest multiple mechanisms of action:
- Enzyme Inhibition : Some studies indicate that these compounds may act as inhibitors of enzymes like carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and microbial resistance .
- Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds may enhance their efficacy through synergistic effects while potentially reducing toxicity .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
The evidence highlights several structurally related compounds, primarily differing in substituents on the thiadiazole ring and adjacent functional groups. Key comparisons include:
Key Observations :
- Methoxy vs. Phenoxy Substituents: The 3,5-dimethoxybenzamide group in the target compound differs from the 2-methoxyphenoxy group in 5k , possibly improving solubility due to increased polarity.
- Thermal Stability : Lower melting points in compounds like 5k (135–136°C) compared to 5e (132–134°C) suggest that methoxy groups may reduce crystallinity, a trend the target compound might follow .
Functional Analogues in Agrochemical Contexts
lists compounds like propanil (N-(3,4-dichlorophenyl)propanamide) and isoxaben (2,6-dimethoxybenzamide derivative), which share the 3,4-dichlorophenyl or methoxybenzamide moieties . While propanil is a herbicide targeting acetyl-CoA carboxylase, the target compound’s thiadiazole core may confer distinct modes of action, such as enzyme inhibition via thiol-binding interactions.
Q & A
(Basic) What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
- Reaction Conditions : Use anhydrous solvents (e.g., dry acetone) to prevent hydrolysis of intermediates. Potassium carbonate (K₂CO₃) is effective as a base for facilitating nucleophilic substitution reactions .
- Reflux Duration : Maintain reflux for 3–5 hours to ensure complete reaction of thiol-containing intermediates with halogenated precursors .
- Purification : Recrystallization from ethanol or acetone improves purity (>95%) by removing unreacted starting materials. For example, cooling the reaction mixture slowly enhances crystal formation .
(Basic) Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths (e.g., C–C mean 0.007 Å) and angles to confirm the thiadiazole and benzamide moieties. Intramolecular hydrogen bonds (e.g., C–H···N) can stabilize planar configurations .
- NMR/IR Spectroscopy : Use H NMR to verify substituent positions (e.g., methoxy groups at 3,5-positions) and IR to identify carbonyl stretches (~1650–1700 cm⁻¹) .
(Advanced) How can computational methods like DFT and TD-DFT be applied to study electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. This aids in understanding nucleophilic/electrophilic sites .
- TD-DFT for UV-Vis : Simulate electronic transitions to correlate experimental absorbance peaks with π→π* or n→π* transitions. Adjust solvent parameters (e.g., polarizable continuum models) for accuracy .
(Advanced) How to design experiments to evaluate biological activity against cancer targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR). Prioritize binding poses with low RMSD values (<2.0 Å) and strong hydrogen bonding with dichlorophenyl groups .
- In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC₅₀ values with reference drugs like doxorubicin .
(Advanced) How to resolve contradictions between experimental and computational data (e.g., bond lengths or bioactivity)?
Methodological Answer:
- Parameter Validation : Cross-check computational settings (e.g., basis sets, solvent models) against experimental conditions. For bioactivity, confirm assay reproducibility using triplicate measurements .
- Multi-Technique Analysis : Combine X-ray data (exact bond lengths) with NMR chemical shifts to validate electronic effects. For bioactivity mismatches, re-evaluate cell permeability or metabolic stability .
(Basic) What purification techniques are recommended post-synthesis to isolate the compound effectively?
Methodological Answer:
- Recrystallization : Use ethanol or acetone for high recovery (>90%). Slow cooling (0.5°C/min) minimizes impurities .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for challenging separations. Monitor fractions via TLC (Rf ≈ 0.4 in ethyl acetate) .
(Advanced) How to analyze hydrogen bonding networks from crystallographic data to predict stability?
Methodological Answer:
- Software Tools : Use Mercury or Olex2 to measure H-bond distances (e.g., 2.8–3.0 Å for C–H···N) and angles (>120°). Planar layers linked by intermolecular bonds enhance thermal stability .
- Thermogravimetric Analysis (TGA) : Correlate melting points (>400 K) with dense H-bond networks to assess solid-state stability .
(Advanced) What strategies assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases using competitive binding assays. Prioritize targets with >70% inhibition at 10 μM .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to hydroxy groups) and compare inhibition curves. Use CoMFA models to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
